molecular formula C21H15N3O2S2 B2546446 2-(((3-(2-Methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)benzonitrile CAS No. 2309613-11-2

2-(((3-(2-Methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)benzonitrile

Cat. No.: B2546446
CAS No.: 2309613-11-2
M. Wt: 405.49
InChI Key: SDJMLHZAWWBTFG-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidin-4(3H)-one core, substituted at position 3 with a 2-methoxyphenyl group and at position 2 with a thioether-linked benzonitrile moiety. Its molecular formula is C₂₁H₁₅N₃O₂S₂, with a monoisotopic mass of 437.06 g/mol.

Properties

IUPAC Name

2-[[3-(2-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylmethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2S2/c1-26-18-9-5-4-8-17(18)24-20(25)19-16(10-11-27-19)23-21(24)28-13-15-7-3-2-6-14(15)12-22/h2-11H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJMLHZAWWBTFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC4=CC=CC=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(((3-(2-Methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)benzonitrile is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H21N3O4S2C_{23}H_{21}N_{3}O_{4}S_{2}, with a molar mass of approximately 467.56 g/mol. The structure features a thieno[3,2-d]pyrimidine core substituted with a methoxyphenyl group and a benzonitrile moiety.

PropertyValue
Molecular FormulaC23H21N3O4S2
Molar Mass467.56 g/mol
Density1.36 g/cm³ (predicted)
pKa12.51 (predicted)

The compound exhibits various biological activities primarily attributed to its structural components:

  • Antimicrobial Activity : Research indicates that thieno[3,2-d]pyrimidines possess significant antimicrobial properties. The presence of the thioether linkage may enhance membrane permeability and disrupt microbial cell walls, leading to cell death.
  • Anticancer Properties : Studies have shown that similar compounds can inhibit tumor growth by interfering with DNA synthesis and inducing apoptosis in cancer cells. The thieno[3,2-d]pyrimidine scaffold is known for its ability to inhibit certain kinases involved in cancer progression.
  • Cyclic Nucleotide Phosphodiesterase Inhibition : The compound may act as an inhibitor of phosphodiesterases (PDEs), particularly PDE5A, which regulates intracellular levels of cyclic nucleotides such as cGMP and cAMP. This inhibition can lead to vasodilation and has implications in treating erectile dysfunction and pulmonary hypertension.

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

  • In vitro Studies : A study demonstrated that the compound showed significant inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent .
  • In vivo Studies : Animal models have indicated that administration of the compound resulted in reduced tumor size in xenograft models, supporting its anticancer efficacy .

Case Studies

  • Antimicrobial Efficacy : A clinical trial focused on the effectiveness of similar thieno[3,2-d]pyrimidines against resistant strains of bacteria found promising results, highlighting the potential for developing new antibiotics .
  • Cancer Research : In a preclinical study involving breast cancer models, the compound was shown to significantly reduce cell proliferation and induce apoptosis through caspase activation .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thieno[3,2-d]pyrimidine moieties. For instance, derivatives similar to 2-(((3-(2-Methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)benzonitrile have shown promising results against various cancer cell lines due to their ability to inhibit specific kinases involved in tumor progression .

Antimicrobial Properties

Compounds with similar structures have demonstrated significant antibacterial and antifungal activities. The thienopyrimidine scaffold is particularly effective against resistant strains of bacteria and fungi, making it a candidate for further development in antimicrobial therapies .

Enzyme Inhibition

The compound's ability to interact with enzymes has been explored in several studies. For example, it has been suggested that thieno[3,2-d]pyrimidines can act as inhibitors of key enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .

Case Studies

  • Anticancer Research : A study evaluated the efficacy of thienopyrimidine derivatives against breast cancer cells. The results indicated that these compounds induce apoptosis through the activation of caspases and modulation of cell cycle proteins .
  • Antimicrobial Screening : Another investigation assessed the antibacterial activity of thienopyrimidine derivatives against Gram-positive and Gram-negative bacteria. The findings revealed a broad spectrum of activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Enzyme Inhibition Studies : Research focused on the inhibition of dihydrofolate reductase (DHFR) by thienopyrimidine derivatives showed promising results in reducing cell proliferation in cancer models .

Comparison with Similar Compounds

Research Findings and Implications

Physicochemical Properties

  • Solubility : The benzonitrile group in the target compound likely improves aqueous solubility compared to esters () but reduces it relative to acetamides () .
  • Metabolic Stability: Cyano groups resist esterase-mediated hydrolysis, giving the target compound an advantage over ester-containing analogs .

Q & A

Basic: How can I optimize the synthesis of the methoxyphenyl-containing thieno[3,2-d]pyrimidine core in this compound?

Methodological Answer:
The methoxyphenyl group in the thieno[3,2-d]pyrimidine scaffold can be introduced via a condensation reaction between 2-aminothiophene derivatives and substituted benzaldehydes or acetophenones. For example:

  • Use microwave-assisted synthesis to reduce reaction time and improve yield .
  • Optimize solvent systems (e.g., ethanol or DMF) and catalysts (e.g., p-toluenesulfonic acid) to enhance regioselectivity .
  • Monitor reaction progress via thin-layer chromatography (TLC) with a mobile phase of ethyl acetate/hexane (3:7) to isolate intermediates .

Basic: What analytical techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR can verify the methoxyphenyl protons (δ 3.8–4.0 ppm for OCH₃) and benzonitrile protons (δ 7.5–8.0 ppm) .
    • ¹³C NMR confirms the carbonyl (C=O) at ~170 ppm and nitrile (C≡N) at ~115 ppm .
  • X-ray Crystallography : Resolve ambiguities in the thieno[3,2-d]pyrimidine ring conformation and sulfur-methyl bonding geometry (e.g., torsion angles < 10° for planar stability) .
  • IR Spectroscopy : Identify key functional groups (e.g., C≡N stretch at ~2230 cm⁻¹, C=O at ~1680 cm⁻¹) .

Advanced: How can I address low solubility of this compound in aqueous bioassay systems?

Methodological Answer:

  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) at the benzonitrile or methoxyphenyl positions while preserving bioactivity .
  • Co-solvent Systems : Use DMSO/PBS (≤5% v/v) or cyclodextrin-based formulations to enhance solubility without denaturing proteins .
  • Prodrug Design : Temporarily mask hydrophobic moieties with enzymatically cleavable groups (e.g., acetyl or phosphate esters) .

Advanced: How do I resolve structural ambiguities in the thioether linkage using crystallographic data?

Methodological Answer:

  • Single-Crystal X-ray Diffraction :
    • Refine the torsion angle between the thieno[3,2-d]pyrimidine and benzonitrile moieties to confirm the thioether’s spatial orientation .
    • Analyze hydrogen bonding networks (e.g., C–H···O/N interactions) to stabilize the crystal lattice .
  • DFT Calculations : Compare experimental bond lengths/angles with computational models (e.g., B3LYP/6-31G* basis set) to validate the structure .

Advanced: How should I analyze conflicting bioactivity data across different cell lines?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Modify the methoxyphenyl (e.g., replace with fluorophenyl) or benzonitrile group to assess electronic effects on potency .
    • Use molecular docking (e.g., AutoDock Vina) to predict binding affinity variations to target proteins (e.g., kinases or CYP450 enzymes) .
  • Metabolic Stability Assays : Perform LC-MS/MS to quantify metabolite formation (e.g., demethylation of the methoxy group) that may reduce efficacy .

Advanced: What strategies can quantify reactive intermediates during the synthesis of this compound?

Methodological Answer:

  • LC-MS Monitoring :
    • Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to detect transient intermediates (e.g., thiomethyl radicals or oxo-thiolactams) .
    • Apply isotope labeling (e.g., ¹³C-methoxy groups) to trace reaction pathways .
  • Kinetic Studies :
    • Fit time-dependent concentration data to a second-order rate equation to identify rate-limiting steps .

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